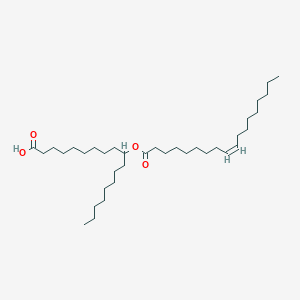
CytoCalcein™ Violet 500
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CytoCalcein™ Violet 500 is a fluorogenic dye used to assess cell viability. It is a cell-permeable dye that, upon entering cells, is cleaved by intracellular esterases. CytoCalcein Violet™ 500 is retained by living cells and displays excitation/emission maxima of 405/500 nm, respectively.
Aplicaciones Científicas De Investigación
Cell Number Determination in Monolayer Cultures
CytoCalcein™ Violet 500 is instrumental in cell number determination in monolayer cultures. Techniques like staining cell nuclei with crystal violet under fixed regimens have been developed, allowing rapid and reproducible quantification of cell number in cultures. This quantification is possible by solubilizing the adsorbed dye into a solution and determining optical density using spectrophotometry. Such methods demonstrate a linear relationship between optical density and cell number, with a sensitivity of approximately 500 cells. This technique is applicable to study agents affecting cell proliferation (Gillies, Didier, & Denton, 1986).
Cytotoxic Activities in Tumor Cell Lines
This compound is used to investigate the cytotoxic activities of macrocyclic peptides (cyclotides) isolated from violets in a variety of human tumor cell lines. This includes examining cytotoxicity in primary cultures of tumor cells from patients and in normal lymphocytes to quantify cytotoxic activity. The findings suggest that cyclotides exhibit strong cytotoxic activities, which vary in a dose-dependent manner. This implies a potential new mode of action for cyclotides, making them interesting for pharmaceutical tools and antitumor agents research (Lindholm et al., 2002).
Analysis of Extracellular Vesicles (EVs)
Conventional flow cytometry combines light side scatter off a 405 nm laser with the fluorescent signal from general labels like Calcein-green and Calcein-violet to assess extracellular vesicles (EVs) surface cargo in various diseases. This application highlights the difficulties in assessing small and medium-sized EVs due to limitations like the scarcity of monoclonal antibody binding sites and swarm detection. The study underscores the need for cautious interpretation of conventional flow cytometry data for EV analysis (Lucchetti et al., 2020).
Genetic Toxicity Assessment
Research utilizing this compound includes studies on the light-enhanced genetic toxicity of crystal violet, a compound used in various biological and biochemical processes. These studies explore the genetic toxicity of crystal violet in different assay systems, providing insights into its action mechanism and potential health implications (Levin, Lovely, & Klekowski, 1982).
Propiedades
Peso molecular |
550 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




